Cas no 61338-13-4 (1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine)

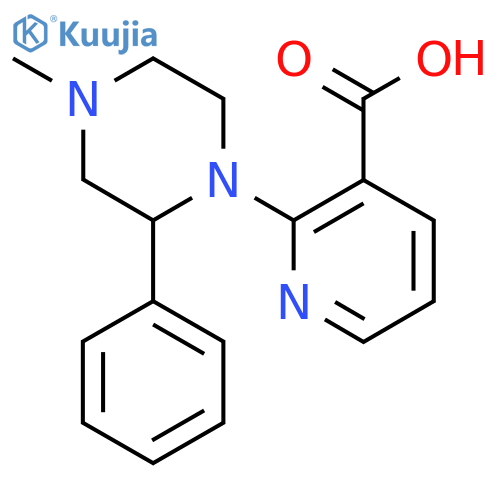

61338-13-4 structure

商品名:1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine

1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine 化学的及び物理的性質

名前と識別子

-

- 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid

- 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine

- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid

- 1-(3-CARBOXYPYRID-2-YL)-2-PHENYL-4-METHYL-PIPERAZINE

- 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid

- 1-(3-Carboxypyridyl-2)-2-phenyl-4-methyl piperazine

- AK111373

- HCVDLMUVEGPGGH-UHFFFAOYSA-N

- 2-(4-methyl-2-phenyl-piperazin-1-yl)pyridine-3-carboxylic Acid

- EBD25142

- OR17666

- R4

- U8BG6TXQ6L

- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid; 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine

- SCHEMBL1711306

- AKOS016843670

- MFCD08458719

- Mirtazapine carboxylic acid

- 61338-13-4

- 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinicacid

- AKOS000214602

- UNII-U8BG6TXQ6L

- DS-5207

- AC-28316

- 2-(4-methyl-2-phenylpiperazin-1-yl) pyridine-3-carboxylic acid

- CS-0061768

- DTXSID10431664

- I10631

- 3-Pyridinecarboxylic acid, 2-(4-methyl-2-phenyl-1-piperazinyl)-

-

- MDL: MFCD08458719

- インチ: 1S/C17H19N3O2/c1-19-10-11-20(15(12-19)13-6-3-2-4-7-13)16-14(17(21)22)8-5-9-18-16/h2-9,15H,10-12H2,1H3,(H,21,22)

- InChIKey: HCVDLMUVEGPGGH-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1C([H])=C([H])C([H])=NC=1N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 297.14800

- どういたいしつりょう: 297.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.225

- ふってん: 494.321°C at 760 mmHg

- フラッシュポイント: 252.756°C

- 屈折率: 1.61

- PSA: 56.67000

- LogP: 2.27580

1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine セキュリティ情報

1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB443490-5 g |

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |

61338-13-4 | 5g |

€402.20 | 2023-04-22 | ||

| Chemenu | CM129184-1g |

2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid |

61338-13-4 | 95% | 1g |

$*** | 2023-05-30 | |

| abcr | AB443490-5g |

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |

61338-13-4 | 5g |

€430.50 | 2025-02-15 | ||

| abcr | AB443490-10 g |

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |

61338-13-4 | 10g |

€637.70 | 2023-04-22 | ||

| abcr | AB443490-25 g |

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |

61338-13-4 | 25g |

€1,211.30 | 2023-04-22 | ||

| Chemenu | CM129184-10g |

2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid |

61338-13-4 | 95% | 10g |

$1169 | 2021-08-05 | |

| Apollo Scientific | OR17666-250mg |

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid |

61338-13-4 | 97% | 250mg |

£81.00 | 2024-08-02 | |

| Chemenu | CM129184-5g |

2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid |

61338-13-4 | 95% | 5g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1103115-25g |

1-(3-carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine |

61338-13-4 | 95% | 25g |

$330 | 2024-07-28 | |

| abcr | AB443490-250 mg |

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |

61338-13-4 | 250mg |

€114.70 | 2023-04-22 |

1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine 関連文献

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

61338-13-4 (1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine) 関連製品

- 157047-98-8(Benzomalvin C)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61338-13-4)1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):221.0/380.0/760.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:61338-13-4)米氮平酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ